N-Boc-(2'-Chlorophenyl)glycine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Boc-(2’-Chlorophenyl)glycine typically begins with the reaction of with .
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as and a catalyst like .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Boc-(2’-Chlorophenyl)glycine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include or in an organic solvent like .
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of N-Boc-(2’-Chlorophenyl)glycine can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry:
Peptide Synthesis: N-Boc-(2’-Chlorophenyl)glycine is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology:
Proteomics Research: The compound is utilized in the study of protein structures and functions, aiding in the identification and characterization of proteins.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry:
Mechanism of Action
Comparison with Similar Compounds
- N-Boc-(2’-Chlorophenyl)alanine
- N-Boc-(2’-Chlorophenyl)serine
- N-Boc-(2’-Chlorophenyl)threonine
Uniqueness:
- Structural Differences: While similar compounds may have different side chains or functional groups, N-Boc-(2’-Chlorophenyl)glycine is unique due to its specific structure and reactivity .
- Applications: Its specific applications in proteomics and peptide synthesis distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJZGJBRMTXCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373530 | |
Record name | N-Boc-(2'-Chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313490-25-4 | |
Record name | N-Boc-(2'-Chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 313490-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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